
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Overview
Description
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C10H17N3O3 and a molecular weight of 227.26 g/mol . It is a pyrimidine derivative, characterized by the presence of an amino group at the 6th position and a diethoxyethyl group at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol can be achieved through multiple synthetic routes. One common method involves the reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride . The reaction typically proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol, and yields the desired product with a moderate yield of approximately 66% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group and the diethoxyethyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typical conditions include controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction being performed. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can result in the formation of various substituted pyrimidines .
Scientific Research Applications
Role of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Kinase Inhibitor
Research indicates that this compound can be synthesized to produce purine derivatives that act as selective kinase inhibitors. The synthesis involves the reaction of this compound in acidic conditions to yield various derivatives that exhibit enhanced selectivity towards specific kinases such as Protein Kinase A (PKA) .
Table 1: Key Features of Kinase Inhibitors Derived from this compound
Feature | Description |
---|---|
Target Kinases | PKA and others |
Selectivity | Enhanced through structural modifications |
Administration Routes | Oral and parenteral |
Dosage Range | 0.5 mg to 100 mg/kg body weight/day |
Formulations | Tablets, capsules, aqueous solutions |
Therapeutic Applications
The therapeutic applications of this compound extend beyond kinase inhibition. Its derivatives have been explored for their potential in treating various conditions:
- Cancer Therapy : Due to the role of kinases in cancer progression, compounds derived from this pyrimidine have been investigated for their ability to inhibit tumor growth.
- Metabolic Disorders : The modulation of kinase activity can also contribute to the management of metabolic diseases by influencing insulin signaling pathways.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
Case Study 1: Cancer Cell Line Studies
A study evaluated the effects of a derivative on various cancer cell lines. It was found that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism involved interference with specific signaling pathways mediated by PKA.
Case Study 2: Pharmacokinetic Analysis
Another research focused on pharmacokinetics showed that the compound exhibited favorable absorption and distribution characteristics when administered orally. The study highlighted its potential for development into an oral therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and diethoxyethyl groups may play a role in its binding affinity and activity towards these targets . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol can be compared with other similar pyrimidine derivatives, such as:
- 6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine
- 4-Hydroxy-6-methylpyrimidine
- 2-Chloropyrimidin-4-ol
These compounds share structural similarities but differ in their functional groups and chemical properties.
Biological Activity
Overview
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a pyrimidine derivative with notable biological activities, particularly in the context of kinase inhibition. Its molecular formula is , and it has a molecular weight of 227.26 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, especially in oncology and inflammatory diseases.
The biological activity of this compound is primarily attributed to its role as a selective inhibitor of various kinases. Kinases are crucial enzymes that regulate numerous cellular processes through phosphorylation, affecting signal transduction pathways involved in cell growth, metabolism, and apoptosis.
Key Kinases Inhibited
- Glycogen Synthase Kinase-3 (GSK3) : Inhibition of GSK3 has implications for treating neurodegenerative diseases, type II diabetes, and cancer due to its role in regulating apoptosis and transcription factors such as NFkB .
- c-Jun N-terminal Kinases (JNK) : These kinases are involved in stress responses and inflammation .
- Protein Kinase B (PKB/Akt) : Inhibiting PKB can reactivate apoptotic processes in tumor cells, enhancing the efficacy of chemotherapeutic agents .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
- Anti-inflammatory Properties : By modulating kinase activity, it may help reduce chronic inflammation associated with various diseases.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
Study 1: Antitumor Efficacy
A study demonstrated that the compound significantly inhibited the proliferation of non-small cell lung carcinoma cells by downregulating PKB activity. This led to increased sensitivity to chemotherapeutic agents such as doxorubicin .
Study 2: Anti-inflammatory Action
In a model of chronic inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines like TNF-α and IL-1β, indicating its potential utility in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Kinase inhibition, Antitumor |
6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine | Structure | Antimicrobial |
4-Hydroxy-6-methylpyrimidine | Structure | Antiviral |
Synthesis and Production
The synthesis of this compound can be achieved through various methods. One common approach involves reacting 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride under controlled conditions . The scalability of this synthesis method makes it suitable for industrial applications.
Properties
IUPAC Name |
4-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLABUHZHXFNKMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(N=CNC1=O)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289111 | |
Record name | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7400-06-8 | |
Record name | 7400-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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